2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-(3-hydroxyprop-1-enyl)-2,3-dihydro-1-benzofuran-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-(3-hydroxyprop-1-enyl)-2,3-dihydro-1-benzofuran-7-ol is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple hydroxyl groups, a methoxy group, and a benzofuran ring, which contribute to its diverse chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-(3-hydroxyprop-1-enyl)-2,3-dihydro-1-benzofuran-7-ol typically involves multi-step organic reactions. One common approach is the use of Rh(III)-catalyzed coupling reactions, which facilitate the formation of the benzofuran ring through hydrazine-directed C–H functionalization . This method provides a new pathway to prepare diverse benzofuran derivatives under mild reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The choice of catalysts, solvents, and reaction parameters is crucial to ensure the efficient and cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-(3-hydroxyprop-1-enyl)-2,3-dihydro-1-benzofuran-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, and reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction. Substitution reactions may involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield corresponding ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted benzofuran derivatives.
Scientific Research Applications
2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-(3-hydroxyprop-1-enyl)-2,3-dihydro-1-benzofuran-7-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-(3-hydroxyprop-1-enyl)-2,3-dihydro-1-benzofuran-7-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and methoxy groups enable it to participate in hydrogen bonding and other interactions with biological molecules, potentially modulating enzyme activity and signaling pathways. These interactions can lead to various biological effects, such as antioxidant activity by scavenging free radicals or anti-inflammatory effects by inhibiting pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-(3-hydroxyprop-1-enyl)-2,3-dihydro-1-benzofuran-7-ol include other benzofuran derivatives with hydroxyl and methoxy groups, such as:
- 2-(4-hydroxy-3-methoxyphenyl)-benzofuran
- 2-(4-hydroxyphenyl)-3-(hydroxymethyl)-benzofuran
- 2-(3-methoxyphenyl)-3-(hydroxymethyl)-benzofuran
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activities. The presence of multiple hydroxyl groups, a methoxy group, and a benzofuran ring allows for diverse interactions and reactions, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-(3-hydroxyprop-1-enyl)-2,3-dihydro-1-benzofuran-7-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O6/c1-24-17-9-12(4-5-15(17)22)18-14(10-21)13-7-11(3-2-6-20)8-16(23)19(13)25-18/h2-5,7-9,14,18,20-23H,6,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZZBMLGHKRVIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(C3=C(O2)C(=CC(=C3)C=CCO)O)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.